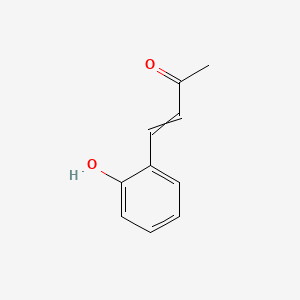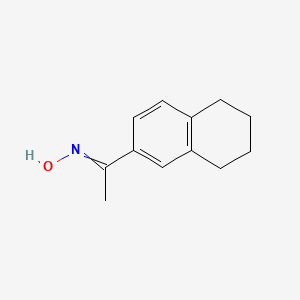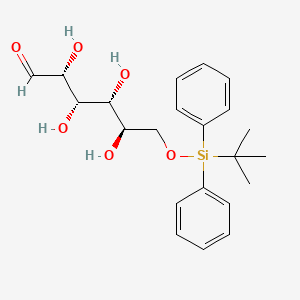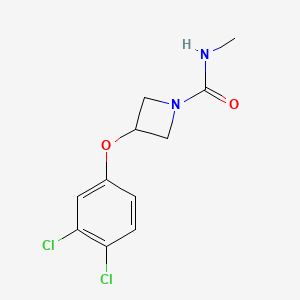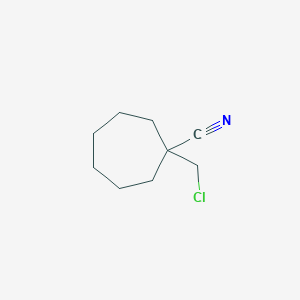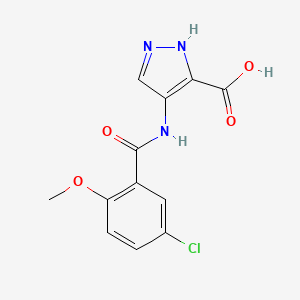
3-Pyridinecarboxamide, N,N-diethyl-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, N,N-diethyl-2-methyl- is an organic compound with the molecular formula C12H18N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N,N-diethyl-2-methyl- typically involves the reaction of 2-methylpyridine-3-carboxylic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, N,N-diethyl-2-methyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, N,N-diethyl-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of 3-Pyridinecarboxamide, N,N-diethyl-2-methyl- N-oxide.
Reduction: Formation of N,N-Diethyl-2-methylpyridine-3-amine.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
科学的研究の応用
3-Pyridinecarboxamide, N,N-diethyl-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, N,N-diethyl-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N,N-Diethylpiperidine-3-carboxamide: Similar structure but with a piperidine ring instead of a pyridine ring.
N-Methylpyrrolidine-2-carboxamide: Contains a pyrrolidine ring and a methyl group at the nitrogen atom.
Uniqueness
3-Pyridinecarboxamide, N,N-diethyl-2-methyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
60511-47-9 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
N,N-diethyl-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-4-13(5-2)11(14)10-7-6-8-12-9(10)3/h6-8H,4-5H2,1-3H3 |
InChIキー |
SOSXOEAUZBSRNY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C(N=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B8741628.png)
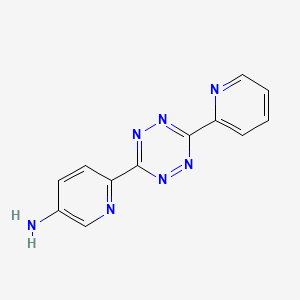
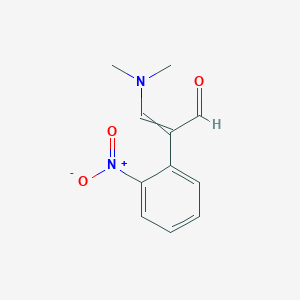
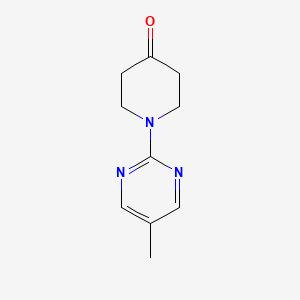
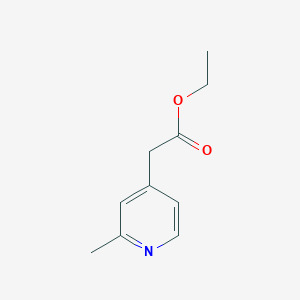
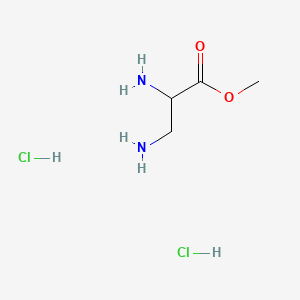
![N-[(2,2-dimethyl-1,3-dioxan-5-yl)methyl]cyclopentanamine](/img/structure/B8741681.png)
